molecular formula C20H23N3O4 B7176540 N-(3-anilino-3-oxopropyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide

N-(3-anilino-3-oxopropyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide

Cat. No.: B7176540
M. Wt: 369.4 g/mol
InChI Key: MXUXCFMUGAVIHX-UHFFFAOYSA-N
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Description

N-(3-anilino-3-oxopropyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a furan ring, and an aniline moiety

Properties

IUPAC Name

N-(3-anilino-3-oxopropyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c24-18(22-17-4-2-1-3-5-17)6-10-21-19(25)15-7-11-23(12-8-15)20(26)16-9-13-27-14-16/h1-5,9,13-15H,6-8,10-12H2,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUXCFMUGAVIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCC(=O)NC2=CC=CC=C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-anilino-3-oxopropyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the furan ring: The furan ring is introduced via a coupling reaction with a furan-containing reagent.

    Attachment of the aniline moiety: The aniline group is attached through an amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-anilino-3-oxopropyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-anilino-3-oxopropyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-anilino-3-oxopropyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3-anilino-3-oxopropyl)-1-(thiophene-3-carbonyl)piperidine-4-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-(3-anilino-3-oxopropyl)-1-(pyridine-3-carbonyl)piperidine-4-carboxamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

N-(3-anilino-3-oxopropyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide is unique due to the presence of the furan ring, which can impart specific electronic and steric properties

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